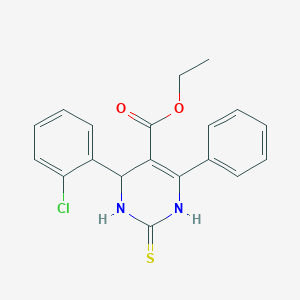

Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)15-16(12-8-4-3-5-9-12)21-19(25)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHVGPFTUQEQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydropyrimidine ring substituted with a 2-chlorophenyl group and a phenyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇ClN₂O₂S |

| Molecular Weight | 364.86 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the tetrahydropyrimidine scaffold. This compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens. The results indicated that the compound exhibited significant bacteriostatic effects, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest .

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 40.54 |

| Caco-2 (Colon Cancer) | 29.77 |

Antioxidant Activity

This compound has demonstrated notable antioxidant activity. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Research Findings:

In vitro assays showed that the compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

Table 3: AChE Inhibition Data

| Compound | AChE Inhibition (%) |

|---|---|

| Ethyl 4-(2-chlorophenyl)-6-phenyl... | 16.00 ± 0.04 |

| Donepezil (Standard Drug) | Reference Value |

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and neurodegeneration.

- Cell Cycle Modulation : It induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Antioxidant Mechanism : The thioxo group contributes to its ability to neutralize reactive oxygen species.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, which is essential for maintaining cellular health and preventing chronic diseases.

Anti-Diabetic Properties

The compound has been evaluated for its inhibitory effects on alpha-amylase and other enzymes involved in carbohydrate metabolism. This inhibition can slow down carbohydrate absorption in the intestines, suggesting potential use in managing diabetes. The IC50 values for alpha-amylase inhibition indicate a promising efficacy that warrants further investigation.

Cytotoxicity Against Cancer Cells

Cytotoxicity studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms leading to apoptosis (programmed cell death), making it a candidate for anti-cancer drug development.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with cellular metabolism.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be rationalized through its structure:

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Para-fluoro | Highest radical scavenging | 6.261 |

| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |

| Meta-fluoro | Highest cytotoxicity | Variable |

This table summarizes the influence of different substituents on the biological activities of related compounds.

**Synthesis and Evaluation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the DHPM Scaffold

Key structural analogs differ in substituents at positions 2 (oxo vs. thioxo), 4 (aryl groups), and 6 (alkyl/aryl groups). Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison

Impact of Thioxo vs. Oxo Groups

Aryl Substituent Effects

- Positional Isomerism : 2-Chlorophenyl (target) vs. 4-chlorophenyl (CAS 5948-71-0) substituents influence steric and electronic properties. The ortho-chloro group in the target compound may hinder rotational freedom, affecting molecular packing .

- Fluorophenyl Derivatives : Fluorine’s electronegativity enhances metabolic stability in analogs like LaSOM 282, making them candidates for drug development .

Preparation Methods

Ethanol-Hydrochloric Acid Method

The most widely reported method involves refluxing equimolar quantities of ethyl acetoacetate (1 mmol), 2-chlorobenzaldehyde (1 mmol), and thiourea (1.5 mmol) in absolute ethanol with hydrochloric acid (1–2 mL) as a catalyst. The reaction proceeds via a three-component cyclocondensation mechanism, forming the tetrahydropyrimidine ring through sequential Knoevenagel adduct formation, Michael addition, and cyclization.

Reaction Conditions

-

Temperature: 80–90°C

-

Duration: 1–3 hours

-

Work-up: Cooling to room temperature, filtration, and recrystallization from ethanol or methanol.

Yield and Purity

This method’s limitations include moderate yields and the need for corrosive hydrochloric acid, necessitating careful handling.

Glacial Acetic Acid-Mediated Synthesis

An alternative approach substitutes ethanol with glacial acetic acid as both solvent and catalyst, enabling higher reaction temperatures (110–140°C). The elevated temperature accelerates cyclization, reducing reaction time to 45–60 minutes.

Procedure

-

Combine 2-chlorobenzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and thiourea (0.131 mol) in glacial acetic acid (100 mL).

-

Heat at 110°C for 1 hour, then raise to 140°C for 45 minutes.

Advantages

-

Faster reaction kinetics (total 1.75 hours vs. 3 hours for ethanol-HCl).

-

Higher yields (70–78%) due to improved solubility of intermediates.

Ionic Liquid-Catalyzed Green Synthesis

[Dsbim]Cl-Catalyzed Reaction

A sustainable method employs 1,3-disulfonic acid imidazolium chloride ([Dsbim]Cl) as a recyclable Brønsted acid catalyst. This approach eliminates volatile solvents and reduces energy consumption.

Optimized Protocol

-

Catalyst Loading: 10 mol% [Dsbim]Cl.

-

Conditions: Solvent-free, 80°C, 1.5–2 hours.

-

Work-up: Dilution with water, filtration, and recrystallization.

Performance Metrics

Mechanistic Insight

The ionic liquid facilitates proton transfer during Knoevenagel adduct formation, enhancing reaction rates and minimizing side products like hydrolyzed esters.

Solvent-Free Mechanochemical Synthesis

Ball-Milling Technique

Emerging studies highlight solvent-free synthesis using a ball mill to grind solid reactants, enabling rapid cyclocondensation without heating.

Procedure

-

Mix 2-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in a 1:1:1.5 molar ratio.

-

Mill at 30 Hz for 20–30 minutes.

Benefits

Comparative Analysis of Methods

| Parameter | Ethanol-HCl | Glacial Acetic Acid | Ionic Liquid | Ball-Milling |

|---|---|---|---|---|

| Yield (%) | 60–75 | 70–78 | 85–90 | 65–70 |

| Reaction Time (hours) | 1–3 | 1.75 | 1.5–2 | 0.5 |

| Catalyst | HCl | Acetic Acid | [Dsbim]Cl | None |

| Temperature (°C) | 80–90 | 110–140 | 80 | Ambient |

| Environmental Impact | Moderate | High | Low | Very Low |

The ionic liquid method outperforms others in yield and sustainability, though it requires catalyst synthesis. Traditional methods remain viable for small-scale production due to simpler setups.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization from ethanol or methanol, yielding colorless needles. X-ray crystallography confirms a twisted boat conformation in the tetrahydropyrimidine ring, stabilized by:

Crystallographic Data

Challenges and Optimization Strategies

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 2-chlorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Reaction conditions typically involve refluxing in acetic acid with a catalytic amount of NH₄Cl (or other Brønsted acids) for 8–12 hours . Optimization may require adjusting stoichiometric ratios (e.g., excess thiourea to drive the reaction) or solvent polarity to enhance yield. Post-synthesis purification involves recrystallization from ethanol or methanol to isolate pure crystals .

Q. How is the molecular structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound’s dihydropyrimidinone (DHPM) core adopts a flattened boat conformation , with puckering parameters calculated using Cremer-Pople ring analysis . Hydrogen bonding networks (N–H⋯O/S, O–H⋯S) and π-π stacking interactions are critical for stabilizing the crystal lattice . Software suites like SHELXL refine disordered groups (e.g., ethyl side chains) and assign anisotropic displacement parameters .

Q. What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms the presence of thioxo (C=S) groups (~1250–1300 cm⁻¹) and ester carbonyl (C=O) stretches (~1700 cm⁻¹).

- NMR : and NMR identify substituent environments (e.g., aromatic protons from 2-chlorophenyl at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do researchers resolve contradictions in crystallographic data, such as disorder in side chains?

Ethyl or aryl group disorder is modeled using split-atom refinement in SHELXL, with occupancy factors constrained to sum to 1.0 (e.g., 70:30 occupancy for disordered ethyl groups) . Rigid-bond restraints maintain reasonable geometry during refinement. Discrepancies in hydrogen bonding motifs (e.g., N–H⋯O vs. N–H⋯S) are resolved by analyzing intermolecular interactions using Mercury or PLATON .

Q. What strategies are used to analyze conformational polymorphism in DHPM derivatives?

Conformational polymorphism arises from variations in ester group orientations (e.g., syn vs. anti). Researchers use differential scanning calorimetry (DSC) to identify phase transitions and powder XRD to distinguish polymorphic forms. For example, para-fluoro-substituted analogs exhibit polymorphism due to C–H⋯F interactions influencing packing .

Q. How can computational methods complement experimental data for this compound?

- DFT calculations : Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for reactivity studies.

- Molecular docking : Screens potential biological targets (e.g., Eg5 kinesin inhibition) by modeling DHPM interactions with active sites .

- Hirshfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) to crystal stability .

Q. What pharmacological screening approaches are applicable to this compound?

- In vitro assays : Test antitubercular activity against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .

- Anticancer profiling : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to positive controls like doxorubicin .

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence-based kinase assays .

Data Contradiction and Troubleshooting

Q. How are conflicting hydrogen bonding motifs rationalized in crystallographic studies?

Discrepancies between expected (N–H⋯O) and observed (N–H⋯S) interactions are resolved by analyzing lattice energy contributions . For instance, N–H⋯S bonds may dominate in thioxo derivatives due to sulfur’s polarizability, even if O is a stronger acceptor. Graph-set analysis (e.g., motifs) classifies hydrogen bonding patterns .

Q. Why might biological activity vary between structurally similar DHPM analogs?

Subtle changes (e.g., 2-chlorophenyl vs. 4-cyanophenyl substituents) alter lipophilicity (LogP) and hydrogen-bond donor capacity , impacting membrane permeability and target binding. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Best Practices

Q. What precautions are critical when handling thiourea-derived DHPMs?

- Avoid exposure to moisture to prevent hydrolysis of the thioxo group.

- Use inert atmospheres (N₂/Ar) during synthesis to suppress oxidation.

- Store crystals in desiccators with silica gel to maintain stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.